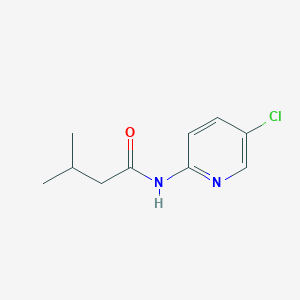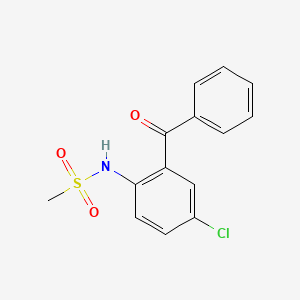
N-(5-chloro-2-pyridinyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(5-chloro-2-pyridinyl)-3-methylbutanamide involves a range of chemical reactions tailored to introduce specific functional groups and molecular frameworks. For example, a novel compound with a related structure was synthesized using 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine as raw materials, indicating the versatility of methods available for constructing such molecules (Xue Si, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through single-crystal X-ray diffraction analysis, revealing that such molecules often crystallize in monoclinic space groups with specific geometrical parameters. This structural information is crucial for understanding the molecular interactions and stability of N-(5-chloro-2-pyridinyl)-3-methylbutanamide derivatives (Xue Si, 2009).
Chemical Reactions and Properties
N-(5-chloro-2-pyridinyl)-3-methylbutanamide and its derivatives participate in various chemical reactions, contributing to their diverse chemical properties. The preliminary bioassay shows that compounds with similar structures exhibit good antifungal activity against multiple fungi, indicating their potential in biological applications (Xue Si, 2009).
Physical Properties Analysis
The physical properties of compounds similar to N-(5-chloro-2-pyridinyl)-3-methylbutanamide, such as solubility, melting point, and crystal structure, are essential for their application in various fields. These properties are often determined using techniques like X-ray diffraction, NMR spectroscopy, and IR spectroscopy.
Chemical Properties Analysis
The chemical properties of N-(5-chloro-2-pyridinyl)-3-methylbutanamide derivatives, including reactivity, stability, and interaction with other molecules, play a significant role in their functionality. For instance, the presence of intermolecular hydrogen bonds in the crystal structure of related compounds suggests a mechanism for stabilizing the crystal structure and affecting the compound's reactivity and interaction with biological targets (Xue Si, 2009).
科学的研究の応用
Synthesis and Crystal Structure
A compound with similar structural features, synthesized for antifungal activity analysis, was created using related raw materials. The crystal structure of this compound was determined, showing significant antifungal activity against several pathogens, demonstrating the potential of related compounds in antifungal research (Xue Si, 2009).
Herbicidal Activity
Novel derivatives incorporating a similar chemical moiety have been synthesized and evaluated for their herbicidal activities. These compounds showed moderate inhibitory activities against various weeds, suggesting the potential of N-(5-chloro-2-pyridinyl)-3-methylbutanamide related structures in developing new herbicides (L. Duan et al., 2010).
Neuroleptic Agents
The research on neuroleptic agents, including a focus on the synthesis, behavioral pharmacology, and binding inhibition of certain compounds, provides insight into the potential neuromodulatory applications of related chemical structures (T. de Paulis et al., 1986).
Antidepressant and Nootropic Agents
Compounds synthesized from pyridine-4-carbohydrazides and evaluated for antidepressant and nootropic activities reveal the broad potential for chemical structures similar to N-(5-chloro-2-pyridinyl)-3-methylbutanamide in central nervous system applications (Asha B. Thomas et al., 2016).
Insecticidal Activity
The synthesis and evaluation of pyridine derivatives against cowpea aphid demonstrate the insecticidal potential of compounds structurally related to N-(5-chloro-2-pyridinyl)-3-methylbutanamide, offering a pathway for the development of new insecticides (E. A. Bakhite et al., 2014).
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)5-10(14)13-9-4-3-8(11)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPVRROTWVLOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)
![2-(3,4-dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526673.png)
![4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5526678.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)

![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)

![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)
![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)
![2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)